molecular formula C21H23ClN2O5 B4922644 1-(4-chlorobenzyl)-4-(phenylacetyl)piperazine oxalate

1-(4-chlorobenzyl)-4-(phenylacetyl)piperazine oxalate

Cat. No. B4922644
M. Wt: 418.9 g/mol
InChI Key: FNMNIWDMDYQDIX-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-4-(phenylacetyl)piperazine oxalate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative and is known by various names, including CP-55940, S-CP-55940, and (1R,3R)-1-[2,3-dihydro-5-methyl-3-[(4-morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-3-methyl-2,3-dihydro-1H-indol-5-ol oxalate.

Mechanism of Action

The exact mechanism of action of 1-(4-chlorobenzyl)-4-(phenylacetyl)piperazine oxalate is not well understood. However, it is believed to interact with the cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. This interaction leads to the activation of various signaling pathways, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-4-(phenylacetyl)piperazine oxalate has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, possibly through the inhibition of pro-inflammatory cytokines. It has also been found to have anxiolytic and antidepressant effects, possibly through the modulation of the endocannabinoid system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-chlorobenzyl)-4-(phenylacetyl)piperazine oxalate in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows for precise and targeted studies of the endocannabinoid system. However, one of the limitations of using this compound is its potential for abuse and dependence, making it unsuitable for clinical use.

Future Directions

There are several future directions for the study of 1-(4-chlorobenzyl)-4-(phenylacetyl)piperazine oxalate. One potential direction is the development of more selective and potent analogs of this compound for use in clinical settings. Another direction is the study of the effects of this compound on other signaling pathways, such as the opioid and serotonin systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for treating various medical conditions.

Synthesis Methods

The synthesis method of 1-(4-chlorobenzyl)-4-(phenylacetyl)piperazine oxalate involves the reaction of 1-(4-chlorobenzyl)piperazine with phenylacetic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with oxalic acid to form the oxalate salt of the final compound.

Scientific Research Applications

1-(4-chlorobenzyl)-4-(phenylacetyl)piperazine oxalate has been studied for its potential applications in various fields of scientific research. It has been found to have analgesic, anti-inflammatory, and anti-convulsant properties, making it a potential candidate for the treatment of chronic pain, inflammation, and epilepsy. It has also been studied for its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-phenylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O.C2H2O4/c20-18-8-6-17(7-9-18)15-21-10-12-22(13-11-21)19(23)14-16-4-2-1-3-5-16;3-1(4)2(5)6/h1-9H,10-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMNIWDMDYQDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Chloro-benzyl)-piperazin-1-yl]-2-phenyl-ethanone

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